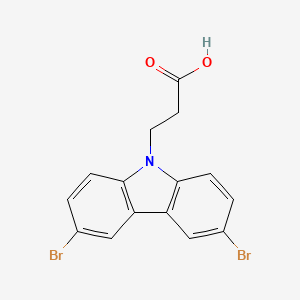

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid

Description

3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid is a brominated carbazole derivative with a propanoic acid substituent at the 9-position of the carbazole core. The carbazole scaffold is a nitrogen-containing heterocycle known for its aromaticity and versatility in organic synthesis and materials science. Bromination at the 3- and 6-positions introduces electron-withdrawing effects, which can enhance reactivity in cross-coupling reactions and influence photophysical properties. The propanoic acid moiety provides a carboxylic acid functional group, enabling applications in coordination chemistry, biomolecular interactions, and as a synthetic intermediate for further derivatization .

This compound (ChemBridge ID: 5673258) is primarily used in pharmaceutical and materials science research, particularly in the development of optoelectronic materials, metal-organic frameworks (MOFs), and bioactive molecules . Its synthesis likely involves bromination of 9H-carbazole followed by N-alkylation with 3-bromopropanoic acid or analogous methods outlined in related carbazole syntheses (e.g., Suzuki-Miyaura coupling or decarboxylative alkylation) .

Properties

IUPAC Name |

3-(3,6-dibromocarbazol-9-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOBLCSKMUWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS) Method

A widely used approach involves N-bromosuccinimide (NBS) as the brominating agent. In a representative procedure, carbazole (5.96 mmol) is dissolved in dimethylformamide (DMF) at 0°C, followed by the dropwise addition of NBS (5.98 mmol) in DMF. The reaction is stirred at room temperature for 24 hours, yielding 3-bromocarbazole as an intermediate. Subsequent bromination under similar conditions introduces the second bromine atom at the 6-position, resulting in 3,6-dibromocarbazole with a yield of 47%. This method’s regioselectivity is attributed to the electron-donating nature of the carbazole nitrogen, which directs bromination to the para positions.

Liquid Bromine Method

Alternative bromination strategies employ liquid bromine in the presence of a Lewis acid catalyst. For example, bromine is added to a suspension of carbazole in dichloromethane at 0°C, followed by gradual warming to room temperature. This method achieves higher yields (up to 76%) but requires careful handling due to bromine’s toxicity and corrosivity. The reaction’s exothermic nature necessitates precise temperature control to avoid over-bromination.

Table 1: Comparison of Bromination Methods

Alkylation of 3,6-Dibromocarbazole with Propanoic Acid Derivatives

The second step involves attaching the propanoic acid group to the nitrogen atom of 3,6-dibromocarbazole. This is typically achieved through nucleophilic substitution or alkylation reactions.

Nucleophilic Substitution with 3-Bromopropanoic Acid

In this approach, 3,6-dibromocarbazole is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). 3-Bromopropanoic acid is then introduced to the reaction mixture, facilitating alkylation at the nitrogen center. The reaction is conducted under inert atmosphere at 60°C for 12 hours, yielding the target compound after purification via column chromatography (eluent: ethyl acetate/hexane). This method offers moderate yields (50–60%) but requires stringent moisture control to prevent hydrolysis of the alkylating agent.

Mitsunobu Reaction with 3-Hydroxypropanoic Acid

The Mitsunobu reaction provides an alternative route using 3-hydroxypropanoic acid. Here, 3,6-dibromocarbazole is reacted with 3-hydroxypropanoic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction proceeds at room temperature for 6 hours, with subsequent hydrolysis of the intermediate ester to the carboxylic acid using aqueous NaOH. This method achieves higher yields (65–70%) but involves costly reagents and complex purification steps.

Table 2: Alkylation Conditions and Outcomes

| Method | Reagent | Base/Catalyst | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 3-Bromopropanoic Acid | NaH | 50–60 |

| Mitsunobu Reaction | 3-Hydroxypropanoic Acid | DEAD/PPh₃ | 65–70 |

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF and THF enhance the solubility of 3,6-dibromocarbazole, while elevated temperatures (60–80°C) accelerate alkylation rates. However, prolonged heating above 80°C risks decomposition of the acid moiety, necessitating careful thermal monitoring.

Catalytic Approaches

Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), have been explored for coupling reactions between 3,6-dibromocarbazole and propanoic acid derivatives. While these methods show promise for regioselective functionalization, they remain underutilized due to challenges in catalyst recovery and cost-effectiveness.

Analytical Characterization and Purity Assessment

Post-synthesis characterization employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The ¹H NMR spectrum of 3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid exhibits distinct signals at δ 8.19 ppm (aromatic protons) and δ 3.82 ppm (methylene groups of the propanoic acid chain). HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) confirms a purity ≥95% for most synthetic batches .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione derivatives.

Reduction Reactions: The propanoic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.

Oxidation Products: Carbazole-3,6-dione derivatives.

Reduction Products: Propanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H13Br2N

- Molecular Weight : Approximately 367.08 g/mol

- Structure : The compound features a carbazole moiety with bromine substitutions at positions 3 and 6, which significantly influence its electronic properties and reactivity.

Organic Electronics

One of the primary applications of 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid lies in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to facilitate charge transport and light emission is enhanced by the presence of bromine substituents, which can modify energy levels and improve device efficiency.

- Organic Photovoltaics (OPVs) : The compound's electronic characteristics also lend themselves to applications in OPVs, where it can function as a donor or acceptor material in bulk heterojunction solar cells.

Medicinal Chemistry

In medicinal chemistry, 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid has been studied for its biological activities:

- Cytochrome P450 Inhibition : Research indicates that this compound can inhibit various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are critical for drug metabolism. This inhibition can lead to significant drug-drug interactions, making it a valuable subject for pharmacokinetic studies.

Material Science

The compound's properties have been explored in material science:

- Polymer Composites : Incorporating 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials.

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid:

- OLED Performance Enhancement : A study demonstrated that devices incorporating this compound exhibited improved brightness and efficiency compared to those using conventional materials.

- Drug Interaction Studies : Research involving animal models showed that co-administration with other drugs metabolized by cytochrome P450 enzymes led to altered pharmacokinetics due to the inhibitory effects of this compound.

Comparison with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid | 0.94 | Contains iodine instead of bromine |

| 3-(3,6-Di-tert-butyl-9H-carbazol-9-yl)propanoic acid | 0.77 | Features bulky tert-butyl groups enhancing solubility |

| 3-(3,6-Dichloro-9H-carbazol-9-yl)propanoic acid | 0.72 | Chlorine substituents may alter biological activity |

This table illustrates how variations in halogen substitution can influence chemical behavior and biological activity among structurally similar compounds.

Mechanism of Action

The mechanism of action of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(3,6-Dichloro-9H-carbazol-9-yl)propanoic Acid

- Molecular Formula: C₁₅H₁₁Cl₂NO₂

- Molecular Weight : 308.16 g/mol

- The lower atomic weight of chlorine may result in reduced photoluminescence quantum yields compared to the dibromo analog.

- Applications : Used in studies exploring halogen bonding and as a precursor for anticancer agents. The dichloro derivative is less reactive in cross-coupling reactions than the dibromo compound due to weaker C–Cl bond polarization .

9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole

- Molecular Formula : C₂₄H₁₆BrN

- Molecular Weight : 406.30 g/mol

- Key Features : The biphenyl group extends conjugation, enhancing charge transport properties for optoelectronic applications. Bromine at the 3-position provides a single site for further functionalization.

- Applications : A candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells due to its extended π-system and stability .

Hydrogenated Carbazole Derivatives

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanoic Acid

- Molecular Formula: C₁₅H₁₇NO₂

- Molecular Weight : 243.30 g/mol

- Key Features : Partial saturation of the carbazole ring reduces aromaticity, altering electronic properties and increasing flexibility. This derivative may exhibit enhanced bioavailability compared to fully aromatic analogs.

- Applications : Investigated for neuroprotective and anti-inflammatory activities. The tetrahydro group may improve membrane permeability in drug design .

Substituted Carbazole-Propanoic Acid Hybrids

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole

- Molecular Formula : C₂₃H₁₈FN₃O₃

- Molecular Weight : 403.41 g/mol

- Key Features : Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, creating a polarized electronic environment.

- Applications : Studied for antimicrobial and antitumor activities. The nitro group may contribute to DNA intercalation properties .

Propanoic Acid Derivatives with Non-Carbazole Cores

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

- Molecular Formula : C₉H₇Cl₂O₃

- Molecular Weight : 234.06 g/mol

- Key Features: A chlorinated phenylpropanoic acid with demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus. The phenolic hydroxyl group enhances hydrogen-bonding capacity.

- Applications: Natural product isolated from marine actinomycetes; highlights the role of halogenation in bioactive compound design .

3-(Methylthio)propanoic Acid Methyl Ester

- Molecular Formula : C₅H₁₀O₂S

- Molecular Weight : 134.19 g/mol

- Key Features : A sulfur-containing volatile compound found in pineapple, contributing to fruity aroma profiles.

- Applications : Used in flavor chemistry and as a reference standard in metabolomics studies .

Comparative Analysis Table

Research Findings and Trends

- Reactivity : Brominated carbazoles exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs, making them preferred intermediates in materials science .

- Bioactivity : Halogenation (Br/Cl) and hydrogenation of the carbazole core significantly influence bioavailability and target selectivity. For example, tetrahydrocarbazole derivatives show improved blood-brain barrier penetration .

- Industrial Relevance: The dibromo-propanoic acid hybrid is a promising candidate for MOF synthesis due to its dual functionality (carboxylic acid and halogenated aromatic system), enabling coordination with metal ions like Ni²⁺ or Cu²⁺ .

Biological Activity

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid is C15H11Br2NO2, with a molecular weight of approximately 397.06 g/mol. The compound features a carbazole moiety with bromine substitutions at the 3 and 6 positions, which enhances its chemical reactivity and biological activity.

Biological Activities

Research has identified several notable biological activities associated with this compound:

-

Antimicrobial Activity :

- Studies have shown that 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid exhibits antimicrobial properties against various bacterial strains. For instance, it demonstrates effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL .

- Anticancer Properties :

-

Enzyme Inhibition :

- It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .

The biological activity of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid can be attributed to several mechanisms:

- Membrane Permeability : The compound increases membrane permeability in bacterial cells, leading to cell lysis and death.

- Enzyme Interaction : By inhibiting cytochrome P450 enzymes, it alters the metabolic pathways of drugs, which could enhance or diminish their effects .

Synthesis

The synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid typically involves:

- Bromination of Carbazole : Carbazole is reacted with bromine in a solvent like acetic acid to introduce bromine atoms at the desired positions.

- Formation of Propanoic Acid Derivative : The dibrominated carbazole is then reacted with a propanoic acid derivative under basic conditions .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study :

- Anticancer Research :

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid | C15H11Br2NO2 | Antimicrobial, Anticancer | MIC: 5-20 µg/mL; IC50: ~10 µM |

| 6-(9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | N/A | Antimicrobial | MIC: 0.5–2 µg/mL |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., carbazole derivatives) and reaction conditions. For brominated carbazoles, stepwise bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C can enhance regioselectivity . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and recrystallization in ethanol improves purity (>99%) . Monitoring reaction progress with TLC and HPLC ensures intermediate stability.

Q. What purification techniques are most effective for isolating 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid from byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves polar byproducts, while recrystallization in mixed solvents (e.g., dichloromethane/methanol) enhances crystalline purity . For trace metal removal, chelating agents like EDTA in aqueous washes are recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly bromine positions on the carbazole core . UV-Vis spectroscopy and cyclic voltammetry reveal electronic transitions (e.g., π→π* at ~350 nm) and redox potentials, which correlate with HOMO/LUMO levels for materials science applications . X-ray crystallography resolves steric effects from bromine and propanoic acid groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid in cross-coupling reactions?

- Methodological Answer : Bromine atoms act as directing groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that electron-withdrawing bromines lower the activation energy for oxidative addition, favoring aryl-aryl bond formation . Steric hindrance from the propanoic acid group necessitates bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. How can computational strategies predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Quantum chemical reaction path searches (e.g., GRRM17 software) model transition states and intermediates. Machine learning (ML) trained on experimental datasets identifies optimal solvents (e.g., HFIP/DCE mixtures) and catalysts for C–N bond formation . MD simulations assess solubility and aggregation behavior in aqueous systems .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally related carbazoles?

- Methodological Answer : Comparative SAR studies using analogs (e.g., triazole or indole substitutions) clarify bioactivity trends . For neuroprotective effects, in vitro assays (e.g., SH-SY5Y cell models) under oxidative stress (H₂O₂) quantify viability via MTT, while molecular docking predicts interactions with NMDA receptors . Contradictions arise from substituent-specific pharmacokinetics (e.g., bromine vs. iodine) .

Q. How do researchers design experiments to evaluate the compound’s performance in organic electronic devices?

- Methodological Answer : Fabricate OLEDs or OFETs via spin-coating thin films (~100 nm) and measure charge mobility using space-charge-limited current (SCLC) models. Compare hole/electron transport efficiency with non-brominated analogs to quantify bromine’s impact on carrier injection . Stability testing under thermal/UV stress (85°C, 48 hrs) identifies degradation pathways .

Data Handling and Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for polar aprotic, toluene for nonpolar) and temperature (25°C). Use Hansen solubility parameters (HSPiP software) to predict miscibility . Contradictions often stem from impurities or polymorphic forms, resolved via PXRD and DSC .

Q. What statistical methods validate the reproducibility of synthesis protocols?

- Methodological Answer : Employ design of experiments (DoE) with response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). Replicate reactions (n ≥ 3) and apply ANOVA to assess yield/purity variability . Outliers are analyzed via LC-MS to identify side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.